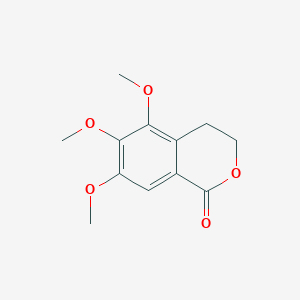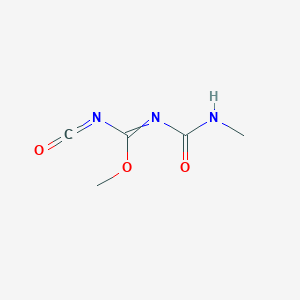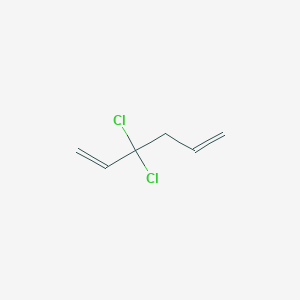![molecular formula C23H33NO3 B14483265 Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- is a synthetic steroidal compound. It is known for its potent inhibitory effects on certain enzymes involved in androgen biosynthesis. This compound is primarily used in the treatment of metastatic castration-resistant prostate cancer and hormone-sensitive high-risk metastatic prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- involves multiple steps. The starting material is typically a steroidal precursor, which undergoes various chemical transformations including acetylation and amide formation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, precise control of reaction parameters, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Applications De Recherche Scientifique
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and cellular processes.
Medicine: Used in the treatment of prostate cancer and studied for its potential in other therapeutic areas.
Industry: Used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes
Mécanisme D'action
The mechanism of action of Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- involves the inhibition of the enzyme 17 αhydroxylase/C17,20-lyase (CYP17). This enzyme is crucial for androgen biosynthesis, and its inhibition leads to a decrease in androgen levels, which is beneficial in the treatment of prostate cancer. The compound binds irreversibly to the enzyme, blocking its activity and thereby reducing the production of androgens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abiraterone: Another potent inhibitor of CYP17, used in the treatment of prostate cancer.
Uniqueness
Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]- is unique due to its high specificity and potency in inhibiting CYP17. This makes it a highly effective treatment option for prostate cancer, with fewer off-target effects compared to other inhibitors .
Propriétés
Formule moléculaire |
C23H33NO3 |
|---|---|
Poids moléculaire |
371.5 g/mol |
Nom IUPAC |
[(10R,13S)-17-acetamido-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H33NO3/c1-14(25)24-21-8-7-19-18-6-5-16-13-17(27-15(2)26)9-11-22(16,3)20(18)10-12-23(19,21)4/h5,8,17-20H,6-7,9-13H2,1-4H3,(H,24,25)/t17?,18?,19?,20?,22-,23-/m0/s1 |
Clé InChI |
YNYMTAGCLJHSLN-ZIZMYJMESA-N |
SMILES isomérique |
CC(=O)NC1=CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |
SMILES canonique |
CC(=O)NC1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


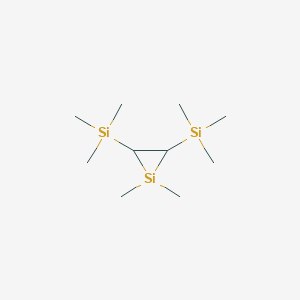


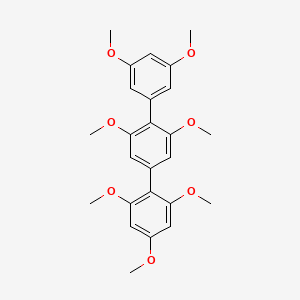

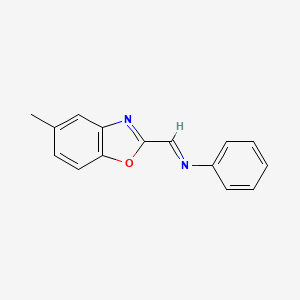
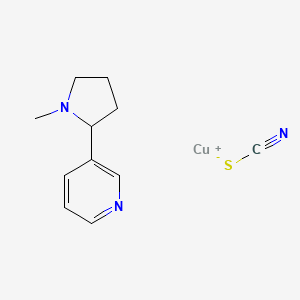
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
